molecular formula C6H5BrN2O3 B13143371 2-Bromo-4-methoxy-3-nitropyridine

2-Bromo-4-methoxy-3-nitropyridine

Cat. No.: B13143371
M. Wt: 233.02 g/mol
InChI Key: RPAKNWYJVGSRKQ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-3-nitropyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and a nitro group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-3-nitropyridine typically involves the bromination of 2-methoxy-4-nitropyridine. One common method includes the reaction of 2-methoxy-4-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methoxy-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, solvents (e.g., water, acetone).

Major Products:

    Substitution: 2-Amino-4-methoxy-3-nitropyridine, 2-Thio-4-methoxy-3-nitropyridine.

    Reduction: 2-Bromo-4-methoxy-3-aminopyridine.

    Oxidation: 2-Bromo-4-hydroxy-3-nitropyridine.

Scientific Research Applications

2-Bromo-4-methoxy-3-nitropyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-3-nitropyridine depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxy-3-nitropyridine
  • 2-Bromo-5-chloro-3-nitropyridine
  • 2-Bromo-3-nitropyridine

Comparison: 2-Bromo-4-methoxy-3-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, reduction potentials, and oxidation behaviors, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

IUPAC Name

2-bromo-4-methoxy-3-nitropyridine

InChI

InChI=1S/C6H5BrN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3

InChI Key

RPAKNWYJVGSRKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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